![molecular formula C11H12BrN3 B1442941 4-[2-(4-bromo-1H-pirazol-1-il)etil]anilina CAS No. 1182985-22-3](/img/structure/B1442941.png)
4-[2-(4-bromo-1H-pirazol-1-il)etil]anilina
Descripción general
Descripción
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is an organic compound with the molecular formula C11H12BrN3 It is a derivative of aniline, featuring a pyrazole ring substituted with a bromine atom
Aplicaciones Científicas De Investigación
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and advanced materials, such as polymers and dyes.
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and pyrazoline derivatives have been reported to interact with a broad range of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a variety of biological and pharmacological activities . For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially by scavenging free radicals and reactive oxygen species (ROS) .
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially reducing oxidative stress and cellular damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This alteration can lead to significant changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline exerts its effects through specific binding interactions with biomolecules. It inhibits certain enzymes, such as those involved in oxidative phosphorylation, thereby affecting cellular energy production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, it affects the oxidative phosphorylation pathway by inhibiting key enzymes . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the desired position on the pyrazole ring.
Attachment of the ethyl group: The brominated pyrazole is then reacted with an appropriate ethylating agent to introduce the ethyl group.
Coupling with aniline: The final step involves coupling the ethylated pyrazole with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydride, and are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(4-bromo-1H-pyrazol-1-yl)aniline
- 4-bromo-1-ethyl-1H-pyrazole
Comparison: 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline is unique due to the presence of both the ethyl group and the aniline moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPLPZKUQWGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


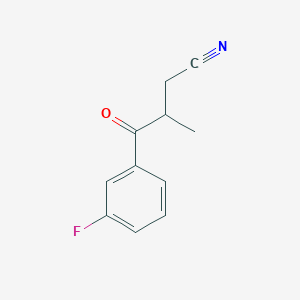
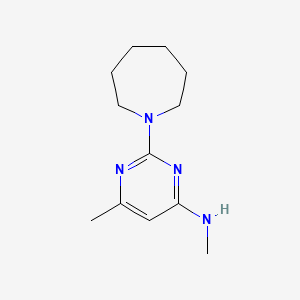

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
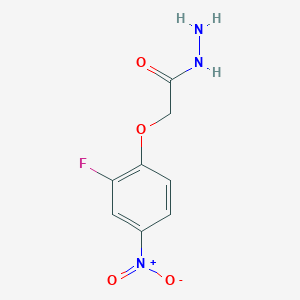


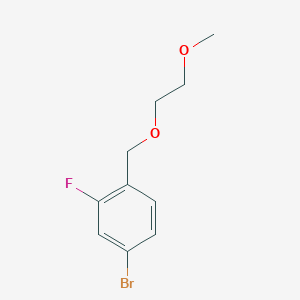

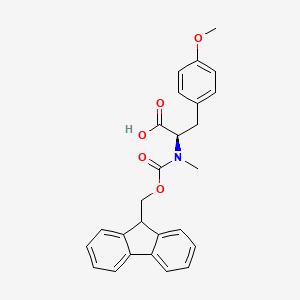

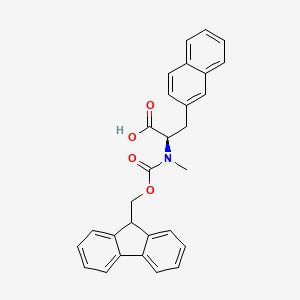
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
